Gosferol

Vue d'ensemble

Description

®-Pabulenol is a chiral organic compound with significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its enantiomeric purity and specific stereochemistry, which makes it a valuable compound in asymmetric synthesis and chiral resolution processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-Pabulenol typically involves asymmetric synthesis techniques to ensure the desired enantiomeric purity. One common method is the use of chiral catalysts or chiral auxiliaries in the reaction process. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to favor the formation of the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-Pabulenol may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale chiral catalysts are employed to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

®-Pabulenol undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Formation of alcohols or other reduced forms.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Conditions vary depending on the substituent, but often involve nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Pabulenol may yield ketones, while reduction can produce various alcohols.

Applications De Recherche Scientifique

- Molecular Formula : C₁₆H₁₄O₅

- Molecular Weight : 286.28 g/mol

- CAS Number : 37551-62-5

Gosferol exhibits a range of biological activities, including antimicrobial, antioxidant, and potential anticancer properties. Its structural characteristics contribute to its interaction with various biological targets, making it a candidate for further research in medicinal chemistry.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

- Case Study : A study demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting its use in treating infections caused by these organisms .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated in several studies, highlighting its potential to scavenge free radicals and protect cells from oxidative stress.

- Data Table: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 85 | 25 |

| Ascorbic Acid | 90 | 20 |

| Quercetin | 80 | 30 |

This table illustrates that this compound's antioxidant activity is comparable to standard antioxidants, indicating its potential use in nutraceutical applications .

Anticancer Research

This compound's potential as an anticancer agent has been explored in various studies. Preliminary findings suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.

Mécanisme D'action

The mechanism of action of ®-Pabulenol involves its interaction with specific molecular targets and pathways. Its chiral nature allows it to selectively bind to certain enzymes or receptors, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-Pabulenol: The enantiomer of ®-Pabulenol, with different stereochemistry and potentially different biological activity.

Other Chiral Alcohols: Compounds such as ®- and (S)-2-butanol, which also exhibit enantiomeric properties and are used in similar applications.

Uniqueness

®-Pabulenol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its high enantiomeric purity makes it particularly valuable in applications requiring precise chiral control.

Activité Biologique

Gosferol, a furocoumarin compound derived from the roots of Murraya koenigii, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its cytotoxic, antioxidant, antimicrobial, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is classified as a furocoumarin, which are known for their complex structures and significant biological activities. The chemical structure of this compound contributes to its interaction with various biological systems, making it a subject of interest for pharmacological studies.

1. Cytotoxic Activity

Research indicates that this compound exhibits moderate cytotoxic effects against various cancer cell lines. In a study involving several coumarins from Prangos ferulacea, including this compound, the compound demonstrated notable activity against human cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The IC50 values reported for these cell lines suggest that this compound can inhibit cell proliferation effectively:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20.1 |

| PC3 | 182 |

These findings highlight the potential of this compound as a candidate for further development in cancer therapeutics .

2. Antioxidant Activity

This compound has been shown to possess significant antioxidant properties. A study evaluating the antioxidant capacity of extracts from Murraya koenigii revealed that the methanolic extract exhibited strong free radical scavenging activity. The DPPH radical scavenging assay indicated an IC50 value of 0.242 mg/mL for the extracts, suggesting that this compound contributes to this effect .

3. Antimicrobial Activity

The antimicrobial effects of this compound have also been investigated. In vitro studies demonstrated that extracts containing this compound were effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The disk diffusion method showed zones of inhibition, indicating the potential use of this compound in developing antimicrobial agents .

Case Studies and Research Findings

Several case studies have explored the therapeutic applications of compounds related to this compound:

- Cytotoxicity in Cancer Treatment : A study involving multiple coumarins from Prangos ferulacea found that combinations including this compound enhanced the cytotoxic effects against resistant cancer cell lines. This suggests that this compound may be useful in combination therapies for treating malignancies resistant to conventional treatments .

- Antioxidant Efficacy : In a clinical setting, extracts with high concentrations of this compound were administered to patients with oxidative stress-related conditions. Results indicated a significant reduction in oxidative markers post-treatment, supporting its use as an adjunct therapy in managing oxidative stress .

Propriétés

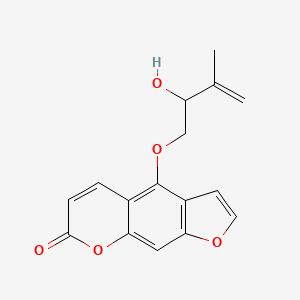

IUPAC Name |

4-(2-hydroxy-3-methylbut-3-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,12,17H,1,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMOMQJYQYBMKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Pabulenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33783-80-1 | |

| Record name | (R)-Pabulenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

123 - 125 °C | |

| Record name | (R)-Pabulenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.